molecular formula C14H16F2N2O3 B2357403 N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide CAS No. 1280850-44-3

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide

Cat. No.: B2357403
CAS No.: 1280850-44-3
M. Wt: 298.29
InChI Key: WDRHVDGZXMUFTF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a cyano group, a difluoromethoxy group, and a methoxybenzamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the cyano group: This can be achieved through the reaction of a suitable alkyl halide with sodium cyanide under appropriate conditions.

    Introduction of the difluoromethoxy group: This step involves the reaction of a suitable phenol derivative with a difluoromethylating agent.

    Formation of the methoxybenzamide moiety: This can be accomplished through the reaction of a suitable amine with a methoxybenzoic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and difluoromethoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies related to enzyme inhibition or protein-ligand interactions.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyano-1-methylpropyl)-2-methylbutanamide
  • N-(1-cyano-1-methylpropyl)-2-methylbenzamide

Uniqueness

N-(1-cyano-1-methylpropyl)-3-(difluoromethoxy)-4-methoxybenzamide is unique due to the presence of both the difluoromethoxy and methoxybenzamide groups, which confer distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various applications in scientific research and industry.

Properties

IUPAC Name

N-(2-cyanobutan-2-yl)-3-(difluoromethoxy)-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O3/c1-4-14(2,8-17)18-12(19)9-5-6-10(20-3)11(7-9)21-13(15)16/h5-7,13H,4H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRHVDGZXMUFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)C1=CC(=C(C=C1)OC)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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